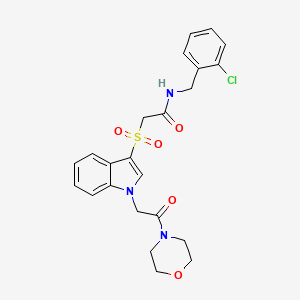

N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O5S/c24-19-7-3-1-5-17(19)13-25-22(28)16-33(30,31)21-14-27(20-8-4-2-6-18(20)21)15-23(29)26-9-11-32-12-10-26/h1-8,14H,9-13,15-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOPXHBUFPTPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS Number: 878058-21-0) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C23H24ClN3O5S

- Molecular Weight : 490.0 g/mol

- Structure : The compound features a chlorobenzyl group, a morpholino group, and an indole moiety, contributing to its biological properties.

The biological activity of N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's sulfonamide group is known to enhance its binding affinity to biological targets, potentially modulating their activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses, including SARS-CoV-2. In vitro assays demonstrated that related compounds with similar structures exhibited moderate to high inhibitory effects on RdRp activity:

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Compound 6d5 | 1.11 ± 0.05 | Potent RdRp inhibitor |

| Compound 6b5 | 4.55 ± 0.20 | Moderate RdRp inhibitor |

| Compound 6c9 | 1.65 ± 0.05 | Potent RdRp inhibitor |

These findings suggest that N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide may have similar antiviral properties, although specific data on this compound's activity against SARS-CoV-2 remains limited .

Anticancer Activity

The compound’s structural components indicate potential anticancer properties. Compounds with indole and morpholino groups have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have demonstrated significant antiproliferative activity against HeLa and MCF-7 cancer cells, with IC50 values in the low micromolar range:

Mechanistic studies suggested that these compounds induce apoptosis and arrest cell cycle progression at the G2/M phase, which could be relevant for the therapeutic development of N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into structure–activity relationships (SAR):

- Synthesis and Evaluation : A study synthesized various N-benzyl-acetamides and assessed their activity against RdRp, revealing that modifications in the benzyl moiety significantly affected potency .

- Mechanistic Insights : Research indicated that structural modifications could enhance or diminish biological activity; for example, introducing electron-withdrawing groups on the benzyl ring often resulted in loss of activity .

- Comparative Analysis : Compounds structurally similar to N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide were compared in terms of their biological efficacy against viral targets and cancer cell lines, highlighting the importance of specific functional groups in determining activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. Research indicates that compounds with indole and sulfonamide moieties exhibit significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against breast and colon cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity. The presence of the chlorobenzyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Neurological Applications

Given the morpholine structure within the compound, there is potential for neuropharmacological applications. Research has indicated that morpholine derivatives can exhibit anxiolytic and antidepressant effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further research in treating mood disorders.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, researchers synthesized several derivatives of N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. The most potent derivative demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial susceptibility test was conducted using standard strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate efficacy. Further investigations into the structure-activity relationship (SAR) revealed that modifications to the sulfonamide group could enhance activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Key Observations:

Morpholino vs. Benzyl/Bromophenyl Groups: The target compound’s morpholino-2-oxoethyl group likely improves aqueous solubility compared to the bromophenyl (9e, ) or methylbenzyl () analogs. Morpholino derivatives are often used to balance lipophilicity and solubility in drug design .

Sulfonyl Group : All compounds share a sulfonyl group at position 3 of the indole, which may enhance hydrogen bonding with biological targets (e.g., kinases or Bcl-2 proteins) .

Chlorobenzyl vs. Ethoxyphenyl : The 2-chlorobenzyl acetamide in the target compound may confer higher metabolic stability compared to the ethoxyphenyl group in , which could be susceptible to oxidative metabolism.

Q & A

Basic: What are the common synthetic routes for preparing N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Indole Core Functionalization : Introduction of the 2-morpholino-2-oxoethyl group at the indole nitrogen via alkylation or nucleophilic substitution (e.g., using chloroacetyl chloride and morpholine) .

Sulfonylation : Reaction of the modified indole with chlorosulfonic acid or sulfonyl chloride to introduce the sulfonyl group at the 3-position .

Acetamide Coupling : Condensation of the sulfonated indole derivative with N-(2-chlorobenzyl)acetamide using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under inert conditions .

Key Considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI/APCI, ensuring no fragmentation of the sulfonylacetamide moiety .

- X-ray Crystallography : Resolve absolute configuration and packing interactions (if single crystals are obtainable) .

Advanced: How can researchers optimize the synthesis yield while minimizing side-product formation?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, solvent polarity, reagent stoichiometry). For example, higher DCM ratios reduce byproducts in coupling steps .

- Flow Chemistry : Continuous-flow systems improve reaction control (e.g., precise mixing of sulfonating agents) and reduce decomposition of sensitive intermediates .

- In-situ Monitoring : Employ inline FTIR or ReactIR to detect intermediates and adjust conditions dynamically .

- Catalyst Screening : Test alternative coupling reagents (e.g., HATU vs. TBTU) to enhance amide bond formation efficiency .

Advanced: What challenges arise in confirming the molecular structure of this compound, and how can they be resolved?

Methodological Answer:

Challenges :

- Spectral Overlap : Aromatic protons in the indole and chlorobenzyl groups may obscure NMR signals .

- Crystallization Difficulties : Bulky substituents hinder single-crystal growth .

Solutions : - Dynamic NMR : Use variable-temperature ¹H NMR to separate overlapping signals .

- Synchrotron X-ray Diffraction : Enhances resolution for low-quality crystals .

- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra .

Advanced: How should researchers design bioactivity studies to evaluate this compound’s therapeutic potential?

Methodological Answer:

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinase or protease targets) based on the sulfonylacetamide and morpholine motifs .

- In-vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., COX-2 or PARP) .

- Cell Viability : Test cytotoxicity in cancer cell lines using MTT assays .

- Mechanistic Studies : Perform Western blotting or qPCR to assess downstream signaling pathways .

Advanced: What computational modeling approaches are suitable for studying this compound’s interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvent (e.g., water/lipid bilayers) to assess membrane permeability .

- QSAR Modeling : Correlate substituent variations (e.g., chlorobenzyl vs. fluorobenzyl) with bioactivity data .

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to protein targets (e.g., indole-sulfonyl interactions with active-site residues) .

Advanced: How can researchers address contradictions in experimental data (e.g., conflicting NMR vs. X-ray results)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.